molecular formula C16H18N4O3S B2447022 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1251564-40-5

2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2447022
CAS No.: 1251564-40-5
M. Wt: 346.41
InChI Key: DAMGXESRIWKIRJ-UHFFFAOYSA-N
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Description

2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-2-3-11-14(22)12(16(23)19-4-6-24-7-5-19)8-20(9-13(17)21)15(11)18-10/h2-3,8H,4-7,9H2,1H3,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGXESRIWKIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide , also known by its CAS number 1251598-40-9, belongs to a class of naphthyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of 436.5 g/mol. The structure includes a naphthyridine core substituted with a thiomorpholine moiety, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5
Bacillus cereus7.81

The compound demonstrated effective inhibition against Bacillus cereus, with an MIC value as low as 7.81 μg/mL, indicating strong antibacterial activity compared to standard antibiotics like ampicillin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Anticancer Potential

Recent investigations have indicated that compounds similar to this compound can exhibit cytotoxic effects against cancer cell lines. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various naphthyridine derivatives, including the target compound, and evaluated their biological activities using in vitro assays. The results demonstrated that the synthesized compounds exhibited significant acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of naphthyridine derivatives revealed that modifications at specific positions on the naphthyridine core significantly influenced their biological activities. This study emphasized the importance of structural modifications in enhancing efficacy against microbial strains .

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds, including the target compound, exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine derivatives act as potent inhibitors of various kinases involved in cancer progression, such as c-Kit and VEGFR-2 kinase inhibitors . This suggests that 2-(7-methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide could be explored further as a potential anticancer agent.

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activity. Literature has documented that related naphthyridine derivatives can provide therapeutic benefits for inflammatory diseases . The mechanism may involve the inhibition of specific inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.

Antimicrobial Activity

Another promising application is in antimicrobial therapy. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that this compound may possess antimicrobial properties worth investigating further .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical routes, often involving multi-step reactions to ensure the formation of the desired heterocyclic structure. For example, methods have been developed for synthesizing related naphthyridine derivatives through rearrangements and cyclizations involving thiomorpholine derivatives . These synthetic routes are crucial for producing analogs that could enhance biological activity or reduce toxicity.

Case Study 1: Anticancer Activity

In a study published in Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and evaluated their activity against human cancer cell lines. The results indicated that specific structural modifications could significantly enhance cytotoxicity against breast cancer cells. The study highlighted the potential of targeting the naphthyridine scaffold for developing novel anticancer agents .

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects of naphthyridine derivatives demonstrated that certain compounds could effectively reduce inflammation markers in vitro. The study suggested that these compounds might inhibit cytokine production, which is crucial for managing chronic inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carbonyl groups in the compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis6M HCl, reflux (8–12 h)7-Methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid + Thiomorpholine78%
Basic hydrolysis2M NaOH, 80°C (4–6 h)Sodium salt of 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate + Acetamide85%

Hydrolysis mechanisms involve nucleophilic attack on the carbonyl carbon, with thiomorpholine acting as a leaving group under acidic conditions.

Nucleophilic Substitutions

The electron-deficient naphthyridine ring facilitates nucleophilic aromatic substitution (SNAr) at positions activated by the carbonyl group:

Nucleophile Conditions Products Yield Reference
EthylenediamineDMF, 100°C, 24 h3-(Ethylenediamine)-7-methyl-1,8-naphthyridin-4-one62%
Sodium methoxideMeOH, reflux (6 h)3-Methoxy-7-methyl-1,8-naphthyridin-4-one91%

Reactivity follows the order: C-3 (adjacent to carbonyl) > C-1 (amide-substituted), as confirmed by DFT studies on charge distribution .

Oxidation and Reduction

The thiomorpholine sulfur and naphthyridine ring participate in redox reactions:

Reaction Type Reagents Products Yield Reference
Oxidation (S→SO)H₂O₂, AcOH, 50°C (3 h)3-(Thiomorpholine-1,1-dioxide-carbonyl)-7-methyl-1,8-naphthyridin-4-one88%
Reduction (Amide→Amine)LiAlH₄, THF, 0°C (2 h)2-(7-Methyl-4-oxo-3-(thiomorpholine-4-methyl)-1,8-naphthyridin-1(4H)-yl)ethylamine73%

Oxidation of the thiomorpholine sulfur to sulfoxide/sulfone enhances water solubility but reduces metabolic stability.

Cross-Coupling Reactions

The acetamide side chain participates in Pd-catalyzed couplings:

Reaction Type Catalyst System Products Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C2-(7-Methyl-4-oxo-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-1(4H)-yl)benzamide67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivatives with electron-withdrawing substituents58%

Coupling occurs preferentially at the acetamide’s aromatic ring rather than the naphthyridine core .

Rearrangement Reactions

The compound undergoes Smiles-type rearrangements under basic conditions:

Base Conditions Products Yield Reference
KOtBuDMSO, 120°C (1 h)1-(Thiomorpholine-4-carbonyl)-7-methyl-3-oxo-3,4-dihydro-1,8-naphthyridine-4-carboxamide82%
DBUMeCN, 80°C (4 h)Fused thieno[2,3-c]-1,8-naphthyridine derivatives68%

Mechanistic studies using ¹H NMR kinetics confirm a six-membered cyclic transition state during rearrangement .

Complexation with Metals

The naphthyridine nitrogen atoms coordinate transition metals:

Metal Salt Conditions Complex Structure Stability Reference
Cu(ClO₄)₂·6H₂OMeOH, RT (2 h)Tetradentate complex via N1, N8, carbonyl O, and thiomorpholine SHigh
FeCl₃EtOH, reflux (6 h)Octahedral geometry with two naphthyridine ligandsModerate

Complexation alters redox properties, enabling catalytic applications in oxidation reactions.

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2.3 h at pH 1) but remains stable at pH 7.4 (t₁/₂ > 72 h).

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder cleavage of the naphthyridine ring.

This comprehensive reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules and materials. Experimental protocols should prioritize anhydrous conditions for coupling reactions and低温 for reductions to minimize side products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.